disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc
Description
Systematic International Union of Pure and Applied Chemistry Name and Molecular Formula
The systematic nomenclature for disodium zinc EDTA follows the additive naming rules established by the International Union of Pure and Applied Chemistry (IUPAC). The full IUPAC name for this compound is disodium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate . This name reflects the compound’s structure as a coordination complex, where zinc(II) is centrally coordinated to the EDTA ligand, and two sodium ions balance the charge.
The molecular formula of disodium zinc EDTA is C₁₀H₁₂N₂Na₂O₈Zn , representing the anhydrous form of the compound. However, hydrated forms are common in commercial products, such as the dihydrate variant with the formula C₁₀H₁₂N₂O₈ZnNa₂·2H₂O , which has a molecular weight of 435.6 g/mol. The anhydrous form has a molecular weight of 399.6 g/mol.
The EDTA ligand acts as a hexadentate chelator, binding to the zinc ion through four oxygen atoms from carboxylate groups and two nitrogen atoms from the ethylenediamine backbone. This coordination geometry ensures high stability across a wide pH range, a property critical for its use in agricultural and industrial systems.
Alternative Nomenclature Conventions in Coordination Chemistry
In coordination chemistry, disodium zinc EDTA is named using both additive and substitutive conventions. The additive approach emphasizes the central metal ion and its oxidation state, leading to names such as zinc(2+) disodium ethylenediaminetetraacetate . The substitutive approach prioritizes the organic ligand, yielding terms like disodium (ethylenediaminetetraacetato)zincate(2−) .
Alternative synonyms include:
The compound’s structure is also described using simplified molecular-input line-entry system (SMILES) and International Chemical Identifier (InChI) notations. The canonical SMILES string is [Na+].[Na+].[Zn+2].[O-]C(=O)CN(CC(=O)[O-])CCN(CC(=O)[O-])CC(=O)[O-] , while the InChIKey UBLOJEHIINPTTG-UHFFFAOYSA-J uniquely identifies its stereochemical configuration. These identifiers are essential for database searches and computational modeling.
Chemical Abstracts Service Registry Number and Unique Chemical Identifiers
Disodium zinc EDTA is unambiguously identified by its Chemical Abstracts Service (CAS) Registry Number 14025-21-9 . Additional identifiers include:
| Identifier | Value | Source |
|---|---|---|
| EC Number | 237-865-0 | |
| PubChem CID | 51808 | |
| UNII | R84OV391BA | |
| InChIKey | UBLOJEHIINPTTG-UHFFFAOYSA-J |
The European Community (EC) Number 237-865-0 facilitates regulatory compliance in the European Union, while the Unique Ingredient Identifier (UNII) R84OV391BA is used in pharmaceutical tracking systems. The PubChem Compound Identifier (CID) 51808 provides access to physicochemical data and toxicological profiles in public databases.
Properties
Molecular Formula |
C10H14N2Na2O8Zn |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc |
InChI |
InChI=1S/C10H16N2O8.2Na.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;2*+1;/p-2 |
InChI Key |
ZZAWJUZDNQYIPJ-UHFFFAOYSA-L |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Zn] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with zinc salts under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired chelate complex. The reaction can be represented as follows:
EDTA+Zn2+→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc primarily undergoes complexation reactions. These reactions involve the formation of stable complexes with metal ions, effectively sequestering the metal ions and preventing them from participating in other chemical reactions.
Common Reagents and Conditions
The common reagents used in these reactions include various metal salts (e.g., zinc chloride, zinc sulfate) and EDTA. The reactions are typically carried out in aqueous solutions, and the pH is adjusted to optimize the formation of the desired complexes.
Major Products
The major products of these reactions are stable metal chelate complexes. For example, the reaction of EDTA with zinc chloride produces this compound as the primary product.
Scientific Research Applications
Chelation Therapy
One of the primary applications of disodium 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate; zinc is in chelation therapy . This therapy involves the use of chelating agents to bind metal ions, which can help in detoxifying heavy metals from the body. The compound binds to metal ions such as lead, mercury, and cadmium, facilitating their excretion from the body. Studies have indicated that such chelating agents can be effective in treating heavy metal poisoning and reducing metal accumulation in tissues, thus preventing associated health risks .
Nutritional Supplementation
Zinc is an essential trace element crucial for numerous biological functions, including immune response and enzymatic reactions. The zinc complex of disodium 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate serves as a nutritional supplement to enhance zinc bioavailability. Research suggests that this compound can improve zinc absorption compared to traditional zinc salts, making it a preferred choice in dietary formulations aimed at addressing zinc deficiency .
Pharmaceutical Formulations
In pharmaceutical applications, this compound is utilized as an excipient or active ingredient in drug formulations. Its ability to stabilize formulations and enhance solubility is particularly beneficial for drugs that are poorly soluble in water. This property allows for improved bioavailability of active pharmaceutical ingredients (APIs), leading to more effective therapeutic outcomes .
Agricultural Applications
Disodium 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate; zinc is also explored in agriculture as a micronutrient fertilizer. Zinc plays a vital role in plant growth and development, and its application through this compound can enhance crop yield and quality by ensuring adequate zinc levels in soil and plants. Studies have shown that using chelated forms of zinc can significantly improve nutrient uptake by plants compared to non-chelated forms .
Research and Development
This compound is frequently employed in various research settings to study its biochemical interactions and potential therapeutic effects. For instance, it has been investigated for its role in modulating enzyme activities and influencing metabolic pathways. Researchers are exploring its potential applications in treating conditions such as diabetes and neurodegenerative diseases due to its antioxidant properties .
Case Studies
Mechanism of Action
The mechanism of action of disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc involves the formation of stable chelate complexes with metal ions. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, effectively sequestering them and preventing them from participating in other chemical reactions. The molecular targets of this compound are primarily metal ions, and the pathways involved include the formation of stable chelate complexes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of zinc disodium EDTA with structurally related chelators is summarized below:
Stability Constants and Chelation Efficiency
- Zinc Disodium EDTA : Exhibits a stability constant (log K) of ~16.5 for Zn²⁺, making it suitable for applications requiring strong metal retention .
- EDTA Disodium Salt (Na₂EDTA) : Log K values range from 8.7 (Ca²⁺) to 25.1 (Fe³⁺), but it lacks pre-chelated metal specificity .
- Gadoquatrane : A macrocyclic Gd³⁺ complex with superior kinetic stability (log K ~22) compared to linear gadolinium agents, reducing toxicity risks .
Solubility and pH Sensitivity
- Zinc Disodium EDTA : Soluble in water (~50 g/L at 25°C); stable across pH 4–9 .
- Na₂EDTA : Highly soluble (100 g/L); used in alkaline solutions (e.g., pH 8.0 buffers ).
- Disodium Calcium EDTA : Precipitates at low pH but remains soluble in neutral conditions .
Research Findings and Key Observations
Zinc Selectivity : Zinc disodium EDTA shows higher specificity for Zn²⁺ over Ca²⁺ or Mg²⁺, but its efficacy in biological systems is modulated by competing ligands like glutathione .
Environmental Impact : EDTA derivatives, including zinc disodium EDTA, are poorly biodegradable, necessitating advanced oxidation processes for degradation .
Technological Advancements: Macrocyclic chelators (e.g., Gadoquatrane) offer improved stability and safety profiles compared to traditional linear agents like EDTA .
Biological Activity
Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc, commonly referred to as a zinc chelate, is a complex compound that plays a significant role in various biological and industrial applications. This compound is derived from ethylenediaminetetraacetic acid (EDTA) and has notable chelating properties, allowing it to form stable complexes with metal ions.
- Molecular Formula: C10H14N2Na2O8Zn
- Molecular Weight: 401.6 g/mol
- IUPAC Name: this compound
- CAS Number: 6381-92-6
The mechanism of action of this compound primarily involves the formation of stable chelate complexes with metal ions. The multiple carboxylate and amine groups can coordinate with metal ions, effectively sequestering them and preventing their participation in other chemical reactions. This property is particularly useful in various biological contexts, where metal ions play crucial roles as cofactors in enzymatic reactions.
Chelation and Metal Ion Interaction
This compound exhibits significant chelation activity, particularly towards divalent metal ions such as zinc, calcium, and magnesium. The chelation process can inhibit the activity of metalloproteases and other metalloenzymes, which are dependent on these metal ions for their catalytic functions.
Table 1: Chelation Properties of this compound
| Metal Ion | Binding Affinity | Biological Role |
|---|---|---|
| Zinc | High | Cofactor in enzymes |
| Calcium | Moderate | Structural role in proteins |
| Magnesium | Moderate | Cofactor in nucleases |
Applications in Medicine
The compound is widely used in chelation therapy , particularly for the removal of heavy metals from the body. Its ability to bind with toxic metals allows for their excretion through urine, thus reducing the burden on the body . Additionally, it has been studied for its potential antioxidant properties, which can help mitigate oxidative stress in biological systems.
Case Studies and Research Findings
- Chelation Therapy Effectiveness : A study published in the Journal of Clinical Toxicology demonstrated that patients undergoing chelation therapy with this compound showed significant reductions in blood lead levels compared to control groups.
- Impact on Enzyme Activity : Research conducted on metalloproteinases indicated that this compound effectively inhibited their activity by chelating essential zinc ions required for their function. This inhibition was quantified through enzyme assays that measured substrate conversion rates.
- Antioxidant Activity : In vitro studies have shown that this compound exhibits antioxidant properties by scavenging free radicals, which could have implications for its use in treating oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
